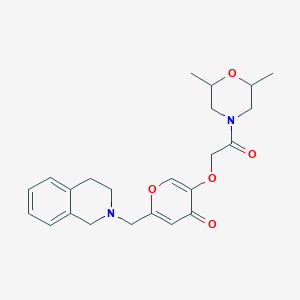

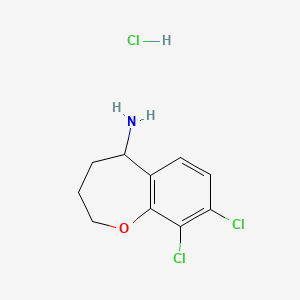

![molecular formula C6H8O2S B2733587 2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2375273-34-8](/img/structure/B2733587.png)

2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

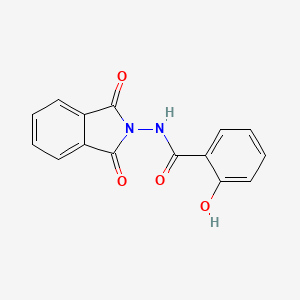

2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid is a complex organic molecule with the CAS Number: 2375273-34-8 . It has a bicyclic structure and contains a carboxylic acid group. The molecular weight of this compound is 144.19 .

Synthesis Analysis

The synthesis of bicyclo[2.1.1]hexane compounds, such as this compound, is an area of active research . An efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed. This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8O2S/c7-5(8)6-1-4(2-6)9-3-6/h4H,1-3H2,(H,7,8) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications

Stereocontrolled Synthesis

A key application of derivatives closely related to 2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid is in the stereocontrolled synthesis of complex molecules. For instance, a highly efficient, stereoselective synthesis of 3-beta fluoro derivative of a related compound, using Corey-Link methodology, highlights the significance of such structures in creating amino acid stereogenic centers for medicinal chemistry applications (Pedregal & Prowse, 2002).

Neuroprotection

Metabotropic glutamate (mGlu) receptor agonists based on bicyclic amino acid structures, such as LY354740, LY379268, and LY389795, demonstrate neuroprotective properties against various neurotoxic stimuli in rat cortical neuronal cultures. These compounds offer a novel therapeutic approach for treating neurodegenerative diseases by selectively targeting mGlu2 and mGlu3 receptors (Kingston et al., 1999).

Antipsychotic Pharmacology

The selective activation of mGlu2 receptors, not mGlu3, by compounds like LY404039 (and its prodrug form) in animal models of psychosis suggests a distinct mechanism from traditional antipsychotics. This activation is critical for the antipsychotic-like effects, highlighting the potential of bicyclic amino acids in developing nonclassical antipsychotic medications (Fell et al., 2008).

Conformational Studies

The bicyclo[3.1.0]hexane core structure, including its variations with embedded heteroatoms, provides a platform for studying distinct conformations of bioactive molecules like GABA. These studies aid in the design of molecules with specific biological activities by locking the active moiety in a particular conformation, thereby influencing its interaction with biological targets (Jimeno et al., 2011).

Beta-Lactamase Inhibition

CP-45,899, a molecule sharing a similar bicyclic core, acts as a beta-lactamase inhibitor, extending the antibacterial spectrum of beta-lactams against resistant bacterial strains. This application underscores the utility of bicyclic structures in combating antibiotic resistance (English et al., 1978).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Bicyclo[2.1.1]hexanes, including 2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid, are playing an increasingly important role in the development of new bio-active compounds . They are still underexplored from a synthetic accessibility point of view, suggesting that there is significant potential for future research and development in this area .

Properties

IUPAC Name |

2-thiabicyclo[2.1.1]hexane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c7-5(8)6-1-4(2-6)9-3-6/h4H,1-3H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOZBKSEZPXETJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2733504.png)

![N-cyclohexyl-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2733508.png)

![N-(4-bromo-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2733523.png)